5-Fluoroisoquinoline-3-carboxylic acid
Description
Significance of Fluoro-substituted Heterocycles in Synthetic and Medicinal Chemistry
The strategic incorporation of fluorine atoms into heterocyclic rings is a cornerstone of modern medicinal chemistry. This is due to the unique physicochemical properties that fluorine imparts upon a molecule. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of a drug candidate by preventing enzymatic degradation at that position.
Furthermore, fluorine's high electronegativity can significantly alter the electronic properties of a molecule. This can modulate the acidity or basicity (pKa) of nearby functional groups, which in turn can improve a compound's bioavailability and its ability to bind to specific biological targets. The introduction of fluorine can also influence a molecule's lipophilicity, a critical factor in its ability to permeate cell membranes. The fusion of fluorine with heterocyclic frameworks offers a powerful strategy for discovering therapeutically valuable agents, leading to a significant number of fluorinated heterocyclic drugs being approved by regulatory bodies.
| Property Modified | Effect of Fluorine Substitution | Therapeutic Implication |
|---|---|---|
| Metabolic Stability | Increased due to the high strength of the C-F bond. | Longer drug half-life and improved efficacy. |
| Receptor Binding Affinity | Altered electronic interactions can enhance binding. | Increased potency and selectivity. |
| Lipophilicity | Can be modulated to optimize absorption and distribution. | Improved membrane permeability and pharmacokinetics. |
| pKa of Proximal Groups | Lowered pKa of nearby amines or acids due to inductive effects. | Enhanced bioavailability and target engagement. |
Overview of Isoquinoline (B145761) Carboxylic Acids as Privileged Chemical Scaffolds
The isoquinoline nucleus is a bicyclic aromatic heterocycle that is a core component of numerous natural products, particularly alkaloids like morphine and berberine. In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are recognized for their ability to bind to a variety of biological targets with high affinity. The isoquinoline scaffold is widely regarded as one such privileged structure.
The rigid structure of the isoquinoline ring system provides a defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological macromolecules such as enzymes and receptors. The addition of a carboxylic acid group to this scaffold introduces a key functional handle that can participate in hydrogen bonding, salt bridge formation, and other critical binding interactions within a target's active site. Derivatives of isoquinoline-3-carboxylic acid, for instance, have been investigated for their antibacterial properties, demonstrating that this scaffold can serve as a template for the development of new therapeutic agents.
| Attribute | Description | Significance |
|---|---|---|
| Structural Rigidity | Provides a well-defined conformational framework. | Reduces entropic penalty upon binding, potentially increasing affinity. |
| Natural Product Precedent | Core structure in many biologically active alkaloids. caymanchem.com | Evolutionarily validated for interaction with biological systems. |
| Synthetic Tractability | Well-established chemical methods for functionalization. | Allows for the systematic exploration of structure-activity relationships. |
| Privileged Scaffold Status | Recognized for binding to multiple, diverse biological targets. | Serves as a versatile starting point for drug discovery programs. |
Specific Research Interest in 5-Fluoroisoquinoline-3-carboxylic Acid
The specific compound, this compound, combines the features of both fluoro-substituted heterocycles and the isoquinoline carboxylic acid scaffold. The placement of a fluorine atom at the 5-position and a carboxylic acid at the 3-position creates a distinct isomer with a unique electronic and steric profile.
While the foundational principles outlined above provide a strong rationale for its investigation, publicly available research focusing explicitly on the synthesis, properties, and applications of this compound is limited. The scientific interest in this molecule is largely inferred from the extensive studies conducted on its parent structures and related analogues. Researchers in synthetic and medicinal chemistry may view this compound as a valuable building block or a target molecule for screening campaigns, aiming to explore how the specific combination of its functional groups translates into novel chemical reactivity or biological activity. Future research would be necessary to fully characterize this compound and determine its potential utility in areas such as materials science or drug discovery.
Structure
3D Structure
Properties
Molecular Formula |
C10H6FNO2 |
|---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
5-fluoroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,(H,13,14) |
InChI Key |
ZQDFGFCUYNCWBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoroisoquinoline 3 Carboxylic Acid and Its Direct Precursors
Classical and Modern Approaches to Isoquinoline (B145761) Ring System Formation
The synthesis of the isoquinoline scaffold is a well-established field, with several named reactions forming the classical foundation, while modern transition-metal-catalyzed methods offer enhanced versatility and efficiency. rsc.org
Bischler–Napieralski Cyclization Variants
The Bischler–Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent. wikipedia.orgnrochemistry.com The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline. The reaction typically requires electron-donating groups on the benzene (B151609) ring to facilitate the electrophilic aromatic substitution, which can be a limitation. nrochemistry.com
The mechanism proceeds via activation of the amide carbonyl group by a Lewis acid (e.g., POCl₃, P₂O₅), followed by cyclization. organic-chemistry.org Two main mechanistic pathways have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The reaction conditions can influence which mechanism is dominant. wikipedia.org
For the synthesis of a precursor to 5-Fluoroisoquinoline-3-carboxylic acid, a substituted 2-fluoro-phenethylamine would be the required starting material. The electron-withdrawing nature of the fluorine atom could decrease the nucleophilicity of the aromatic ring, potentially requiring harsher reaction conditions. However, modern modifications of this reaction utilize milder reagents, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine, which allow for lower reaction temperatures and shorter reaction times, even with non-activated or halogenated substrates. nih.gov
Table 1: Common Reagents for Bischler-Napieralski Cyclization
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Phosphorus oxychloride (POCl₃) | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | organic-chemistry.org |
| Phosphorus pentoxide (P₂O₅) | Often used with POCl₃, refluxing at high temperatures | wikipedia.org |
| Polyphosphoric acid (PPA) | High temperatures | wikipedia.org |
Pictet–Spengler Condensation and Derivatives
The Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgorganicreactions.org This reaction is a special case of the Mannich reaction. wikipedia.org To obtain the desired aromatic isoquinoline, the tetrahydroisoquinoline product must undergo a subsequent oxidation step.
The reaction is driven by the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic attack by the electron-rich aryl ring. wikipedia.org The reaction works most efficiently with activated aromatic rings, such as indoles or phenols. For less nucleophilic rings, stronger acids and higher temperatures may be necessary. wikipedia.org A synthesis targeting this compound via this route would likely start with a 2-(2-fluorophenyl)ethylamine derivative and a glyoxylic acid equivalent to install the C3-carboxylic acid group. The subsequent oxidation of the tetrahydroisoquinoline ring could be achieved using various reagents, such as palladium on carbon (Pd/C) or manganese dioxide (MnO₂).
Table 2: Key Features of the Pictet-Spengler Reaction
| Feature | Description | Reference |
|---|---|---|
| Starting Materials | β-arylethylamine and a carbonyl compound (aldehyde or ketone) | organicreactions.org |
| Catalyst | Typically protic or Lewis acids | wikipedia.org |
| Initial Product | Tetrahydroisoquinoline | wikipedia.org |
| Key Intermediate | Iminium ion | wikipedia.org |
| Final Step for Aromatization | Oxidation | |
Palladium-Catalyzed Cyclization Reactions
Modern synthetic chemistry has seen the rise of transition-metal catalysis, particularly with palladium, for the construction of heterocyclic systems like isoquinolines. rsc.org These methods often provide high levels of regioselectivity and functional group tolerance under relatively mild conditions. nih.gov
One powerful approach involves the palladium-catalyzed annulation of internal alkynes with 2-iodobenzylidenamines, which yields 4-fluoroalkylated isoquinolines with high regioselectivity. nih.gov Another versatile, multicomponent method allows for the rapid assembly of highly substituted isoquinolines. For instance, the reaction of a metalated o-tolualdehyde imine with a nitrile can be used to construct the isoquinoline core. This approach has been successfully applied to the synthesis of a 5-fluoroisoquinoline (B1369514) derivative, demonstrating its utility for accessing specifically substituted scaffolds. harvard.edu Palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) is another modern technique used to synthesize isoquinoline-1-carboxamides, showcasing the power of palladium in functionalizing the isoquinoline ring. mdpi.com
Table 3: Examples of Palladium-Catalyzed Isoquinoline Syntheses
| Reaction Type | Key Reactants | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Annulation | Fluoroalkylated alkynes, 2-iodobenzylidenamines | Pd(PPh₃)₄ | 4-Fluoroalkylated isoquinolines | nih.gov |
| Multi-component Assembly | Metalated o-tolualdehyde imine, nitrile | Varies | Highly substituted isoquinolines | harvard.edu |
Regioselective Fluorination Strategies for Isoquinoline Scaffolds
Introducing a fluorine atom onto a pre-formed isoquinoline ring requires highly regioselective methods. The electronic nature of the isoquinoline ring, being an electron-deficient azaarene, presents unique challenges for both electrophilic and nucleophilic fluorination approaches. acs.orgrwth-aachen.de
Electrophilic Fluorination Techniques
Electrophilic fluorination employs reagents with a weak nitrogen-fluorine (N-F) bond, where the fluorine atom acts as the electrophile. wikipedia.org Common reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgsigmaaldrich.com The reaction involves the attack of a carbon-centered nucleophile, such as an activated aromatic ring, on the electrophilic fluorine source. sigmaaldrich.com
However, direct electrophilic C-H fluorination of electron-deficient azaarenes like quinoline (B57606) and isoquinoline is exceptionally challenging. acs.orgrwth-aachen.de The sp²-hybridized nitrogen atom deactivates the ring towards electrophilic aromatic substitution, and the reaction would have to proceed through a high-energy Wheland intermediate, making the transformation difficult to achieve. acs.orgrwth-aachen.de Therefore, this strategy is less commonly employed for the direct fluorination of isoquinoline scaffolds unless the ring is sufficiently activated by electron-donating groups.
Nucleophilic Fluorination Approaches
Nucleophilic fluorination involves the reaction of a nucleophilic fluoride (B91410) source (e.g., CsF, KF) with an electrophilic carbon center. For aromatic systems, this typically occurs via a nucleophilic aromatic substitution (SNAr) mechanism, which requires a good leaving group (like a halogen or a nitro group) at the position of substitution and often requires activation by electron-withdrawing groups. Therefore, synthesizing this compound could be envisioned by starting with a precursor such as 5-chloro or 5-nitroisoquinoline-3-carboxylic acid and displacing the leaving group with a fluoride ion.
Direct nucleophilic fluorination via C-H activation is also a significant challenge. The reaction requires the addition of a fluoride ion to form a Meisenheimer intermediate, followed by the elimination of a hydride ion to restore aromaticity. acs.orgnih.gov This process is often unfavorable because fluoride is a poor leaving group, and hydride elimination is difficult. nih.gov Recent advances have explored novel strategies, such as a concerted nucleophilic aromatic substitution that avoids the formation of a traditional Meisenheimer intermediate, to achieve the C-H fluorination of related azaarenes like quinolines. nih.gov Another approach involves a directed ortho-lithiation to introduce a functional group that can then be converted to a fluorine atom. mdpi.com
Table 4: Common Nucleophilic Fluoride Sources
| Reagent | Common Name/Abbreviation | Notes |
|---|---|---|
| Potassium fluoride | KF | Often used with a phase-transfer catalyst (e.g., crown ether). |
| Cesium fluoride | CsF | More reactive than KF due to weaker cation-anion interaction. |
Deoxyfluorination of Carboxylic Acid Precursors
Deoxyfluorination is a crucial transformation for converting carboxylic acids into their corresponding acyl fluorides, which are valuable synthetic intermediates. organic-chemistry.org In the context of synthesizing this compound, a plausible, though not explicitly detailed in the literature, precursor would be a hydroxylated isoquinoline carboxylic acid. The direct conversion of a C-5 hydroxyl group to a fluorine atom can be accomplished using modern deoxyfluorination reagents.
A variety of reagents have been developed for this purpose, offering mild conditions and high functional group tolerance, which is critical when working with heterocyclic systems. nih.govorganic-chemistry.org Reagents such as pentafluoropyridine (B1199360) (PFP) and 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) have proven effective for the deoxyfluorination of a wide range of carboxylic acids, including heteroaromatic ones, under neutral or base-mediated conditions. organic-chemistry.orgacs.org The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by a fluoride source. organic-chemistry.org These methods represent a powerful alternative to traditional, harsher fluorination techniques.
| Reagent | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Pentafluoropyridine (PFP) | DIPEA, MeCN, rt, 16h | Cheap, commercially available, bench-stable reagent. | acs.org |
| CpFluor | MeCN, 60°C | Efficient under neutral conditions; no base or additives required. | organic-chemistry.org |
| Pyridinesulfonyl fluoride | Base (e.g., DBU), Solvent (e.g., MeCN) | Enables one-pot amidation and esterification following deoxyfluorination. | rsc.org |
| Potassium Fluoride (KF) with Fluoroarenes | Anhydrous MeCN, 80°C, 24h | Cost-effective method using readily available KF. | organic-chemistry.org |
Carboxylic Acid Functionalization Methods at the C-3 Position
Establishing the carboxylic acid moiety at the C-3 position of the 5-fluoroisoquinoline nucleus is a key synthetic step. This can be achieved through various functionalization strategies, primarily involving carbonylation of a suitable precursor or oxidation of an existing functional group.
Carbonylation Reactions
Palladium-catalyzed carbonylation reactions are a powerful tool for introducing a carboxyl group onto an aromatic or heteroaromatic ring. This methodology typically involves the reaction of an aryl halide or triflate with carbon monoxide (CO) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a nucleophile (often an alcohol to form an ester, followed by hydrolysis).
While a direct example for 5-fluoroisoquinoline is not prominent, the carbonylation of bromo-substituted heterocycles is a well-established process. For instance, the catalytic carbonylation of 5-bromofurfural to produce 5-formyl-2-furancarboxylic acid demonstrates the viability of this approach on a heterocyclic system. researchgate.net A similar strategy could be envisioned for the synthesis of this compound, starting from a 3-bromo-5-fluoroisoquinoline precursor. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. researchgate.net
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Precursor | 3-Bromo-5-fluoroisoquinoline (hypothetical) | Provides the heterocyclic scaffold with a leaving group. | researchgate.net |
| Carbon Source | Carbon Monoxide (CO) gas | Source of the carbonyl group for the carboxylic acid. | researchgate.net |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Facilitates the oxidative addition and reductive elimination cycle. | researchgate.net |
| Ligand | Triphenylphosphine (PPh₃), Xantphos | Stabilizes the palladium complex and influences reactivity. | researchgate.net |
| Base | Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃) | Neutralizes HX generated during the reaction. | researchgate.net |
Oxidation of Precursor Moieties
An alternative route to the C-3 carboxylic acid involves the oxidation of a pre-installed functional group at that position, such as a methyl or aldehyde group. The oxidation of methyl groups on the isoquinoline ring to carboxylic acids can be accomplished using reagents like selenium dioxide (SeO₂). thieme-connect.de It has been noted that oxidizing a methyl group at the C-3 position is more challenging than at the C-1 position, but it can still yield the desired isoquinoline-3-carboxylic acid. thieme-connect.de
The oxidation of an aldehyde precursor (e.g., 5-fluoro-isoquinoline-3-carbaldehyde) to a carboxylic acid is a more straightforward transformation, often achievable with a wide range of common oxidizing agents under mild conditions. This two-step approach (installation of a methyl or aldehyde group, followed by oxidation) provides a versatile pathway to the target molecule.
| Precursor Group | Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|---|
| Methyl (-CH₃) | Selenium Dioxide (SeO₂) | Heating at elevated temperatures (e.g., 180°C). | thieme-connect.de |
| Methyl (-CH₃) | Potassium Permanganate (KMnO₄) | Aqueous, basic or neutral conditions, often with heating. | rsc.org |
| Aldehyde (-CHO) | Potassium Dichromate (K₂Cr₂O₇) | Aqueous acid (e.g., H₂SO₄). | mdpi.com |
| Aldehyde (-CHO) | Silver(I) Oxide (Ag₂O) | Tollens' reagent; mild conditions suitable for sensitive substrates. | scholaris.ca |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purity of the final this compound product and its synthetic intermediates is paramount. Achieving high purity necessitates the use of effective separation and purification techniques, with chromatography and crystallization being the most common.
Chromatographic Separations
Chromatographic methods are indispensable for the purification of isoquinoline derivatives. acs.orgmdpi.com Flash column chromatography using silica (B1680970) gel is frequently employed to separate the desired product from reaction byproducts and unreacted starting materials. mdpi.com The choice of eluent, typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve effective separation. acs.org
For analytical purposes and for the purification of small quantities of material with high purity, High-Performance Liquid Chromatography (HPLC) is often used. nih.govnih.gov Reversed-phase columns are common for polar compounds like carboxylic acids, utilizing mobile phases such as acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid to ensure good peak shape. nih.gov
| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |
|---|---|---|---|---|
| Flash Column Chromatography | Silica Gel (60-mesh) | Petroleum Ether / Ethyl Acetate gradients | Preparative purification of reaction mixtures. | acs.orgmdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Acetonitrile / Water with acid modifier | Analytical purity assessment and small-scale purification. | nih.govnih.gov |
| Thin-Layer Chromatography (TLC) | Silica Gel plates | Similar to column chromatography eluents | Reaction monitoring and solvent system screening. | nih.gov |
Crystallization Protocols
Crystallization is a powerful technique for obtaining highly pure solid compounds. For quinoline and isoquinoline carboxylic acids, this method is particularly effective for final product purification. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by controlled cooling to induce the formation of crystals. google.com
The selection of an appropriate solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at higher temperatures. Solvents such as water, ethanol, or dimethylformamide (DMF) have been used for the crystallization of related quinoline carboxylic acid derivatives. google.comdatapdf.com In cases where isomers are present, fractional crystallization can be employed to separate them based on slight differences in their solubility. datapdf.com The process can be initiated by seeding the supersaturated solution with a pure crystal of the target compound. google.com
| Solvent System | Procedure | Typical Application | Reference |
|---|---|---|---|
| Dimethylformamide (DMF) | Heat to dissolve, then cool to precipitate crystals. | Purification of fluoro-quinoline carboxylic acids. | google.com |
| Water | Dissolve in hot water, then cool. Can be used for fractional crystallization. | Separation of isoquinoline acid isomers. | datapdf.com |
| Ethanol / Water | Dissolve in hot ethanol, add water until turbidity, then cool. | General purification of organic acids. | google.com |
| Aqueous solution after pH adjustment | Dissolve salt in water, acidify to precipitate the free acid. | Isolation from fermentation broths or aqueous reaction mixtures. | google.com |
Derivatization and Analog Synthesis of 5 Fluoroisoquinoline 3 Carboxylic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Group
The carboxylic acid functional group is a cornerstone for derivatization, readily undergoing esterification and amidation to produce a wide array of derivatives.
Esterification: The conversion of 5-Fluoroisoquinoline-3-carboxylic acid to its corresponding esters can be achieved through several established methods. The most direct is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org This is an equilibrium-driven process, often requiring the use of excess alcohol or the removal of water to drive the reaction to completion. organic-chemistry.org For more sensitive substrates or to achieve milder reaction conditions, coupling reagents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate ester formation by activating the carboxylic acid. organic-chemistry.org
Amidation: The synthesis of amides from this compound is a crucial transformation for creating peptide-like structures or introducing new functional groups. This typically requires activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. lookchemmall.commdpi.com Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or phosphonium (B103445) salts. thermofisher.comresearchgate.net The reaction of the activated acid with a primary or secondary amine yields the corresponding amide. researchgate.net These reactions are fundamental in medicinal chemistry for building complex molecules. rsc.org
The table below summarizes common conditions for these transformations, which are generally applicable to heterocyclic carboxylic acids.
| Transformation | Reagents & Conditions | Product | General Yields |
| Esterification | R-OH, H₂SO₄ (cat.), Heat | 5-Fluoro-3-(alkoxycarbonyl)isoquinoline | Moderate to High |
| Amidation | R₁R₂NH, EDAC, HOBt, DMF, RT | 5-Fluoro-N,N-dialkylisoquinoline-3-carboxamide | High |
Table 1: Representative Esterification and Amidation Reactions. Data is based on general methodologies for heterocyclic carboxylic acids.
Modifications of the Isoquinoline (B145761) Nitrogen Atom
The lone pair of electrons on the isoquinoline nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as alkylation and oxidation.
N-Alkylation: The nitrogen atom can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form quaternary isoquinolinium salts. uomustansiriyah.edu.iq This modification introduces a permanent positive charge, significantly altering the electronic properties and solubility of the molecule.
N-Oxidation: Treatment of the isoquinoline ring with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), can lead to the formation of the corresponding N-oxide. This transformation modifies the electronic distribution in the ring system, potentially influencing its reactivity in subsequent substitution reactions.
Halogenation and Other Substitutions on the Isoquinoline Ring System
The aromatic rings of the this compound scaffold are subject to various substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's properties.
Further halogenation of the isoquinoline ring can be achieved through electrophilic aromatic substitution. The position of the incoming electrophile is directed by the existing substituents. In isoquinoline itself, electrophilic substitution typically occurs on the benzene (B151609) ring portion, favoring the C5 and C8 positions. uomustansiriyah.edu.iq The presence of the fluorine atom at C5 and the carboxylic acid at C3 will influence the regioselectivity of subsequent halogenations. Decarboxylative halogenation is another modern approach where a carboxylic acid is replaced by a halogen, offering an alternative route to aryl halides under catalytic conditions. princeton.edunih.gov The Hell-Volhard-Zelinsky reaction allows for the specific bromination of the alpha-carbon of a carboxylic acid, though this is less relevant for an sp²-hybridized carbon as in this molecule. youtube.com
| Reaction | Reagents | Potential Product(s) |
| Electrophilic Bromination | Br₂, FeBr₃ | Bromo-5-fluoroisoquinoline-3-carboxylic acid |
| Decarboxylative Chlorination | Cu(I) catalyst, NaCl, oxidant | 3-Chloro-5-fluoroisoquinoline |
Table 2: Potential Halogenation Reactions.
Carbon-carbon bonds can be formed on the isoquinoline nucleus using modern cross-coupling methodologies. Palladium-catalyzed reactions, such as the Suzuki or Stille couplings, can be employed if a halogenated precursor of this compound is available. These reactions allow for the introduction of a wide variety of alkyl and aryl groups. nii.ac.jp Palladium-catalyzed α-arylation of esters is a key method for constructing isoquinoline cores and can be adapted for further functionalization. mdpi.comrsc.org The direct C-H arylation of heterocycles is also an increasingly powerful tool, potentially allowing for the introduction of aryl groups without prior halogenation.
Synthesis of Fused Heterocyclic Frameworks Incorporating this compound
The this compound structure can serve as a building block for the synthesis of more complex, polycyclic systems. nih.gov This can be achieved through reactions that involve the carboxylic acid group and a substituent on the ring, leading to intramolecular cyclization. For example, if an amino group were introduced at the C4 position, an intramolecular amidation reaction could lead to the formation of a fused lactam. Such strategies are common in the synthesis of natural product analogs and novel heterocyclic scaffolds. nih.govresearchgate.net
Stereoselective Synthesis of Chiral Derivatives
Chirality can be introduced into the this compound framework, most commonly by reducing the isoquinoline ring to a tetrahydroisoquinoline (THIQ). The resulting 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of the amino acid phenylalanine and is a valuable building block in medicinal chemistry. rsc.org
Asymmetric hydrogenation of the isoquinoline ring using a chiral catalyst can produce enantiomerically enriched Tic derivatives. Alternatively, a racemic mixture of the THIQ derivative can be synthesized and then resolved into its constituent enantiomers. This can be accomplished by forming diastereomeric salts with a chiral amine or by enzymatic resolution. These stereoselective methods are crucial for preparing compounds intended for biological applications where specific stereochemistry is often required for activity. rsc.org
Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would provide atom-specific information by probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F.
¹H NMR Spectroscopic Analysis for Proton Environments
The ¹H NMR spectrum would reveal the chemical environment of all hydrogen atoms. The aromatic protons on the isoquinoline (B145761) ring system would appear in the downfield region, typically between 7.0 and 9.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would allow for the assignment of each proton to its position on the ring. The fluorine atom at the C-5 position would induce through-bond coupling to nearby protons, leading to additional splitting (J-coupling) that would be critical for confirming its location. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a very downfield chemical shift, often above 12 ppm. libretexts.org
¹³C NMR Spectroscopic Analysis for Carbon Frameworks
The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The carbon of the carboxylic acid group (C=O) is highly deshielded and would be expected to resonate in the 165-185 ppm range. libretexts.org The nine carbons of the isoquinoline ring would appear in the aromatic region (approximately 110-160 ppm). The carbon directly bonded to the fluorine atom (C-5) would exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet, which is a definitive indicator of its position. Other carbons near the fluorine atom would show smaller two- and three-bond C-F couplings.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique focused solely on the fluorine atom. For 5-Fluoroisoquinoline-3-carboxylic acid, the spectrum would show a single signal, as there is only one fluorine environment. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. This signal would likely be a multiplet due to coupling with adjacent protons (e.g., H-4 and H-6), providing further confirmation of the fluorine's position on the isoquinoline skeleton.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional NMR experiments would be essential to unambiguously assign all ¹H and ¹³C signals and piece together the molecular structure.
COSY (Correlation Spectroscopy) : This experiment would reveal which protons are coupled to each other, helping to trace the connectivity of the protons around the aromatic rings.
HSQC/HMQC (Heteronuclear Single Quantum Coherence) : This experiment would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of protonated carbons.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. This provides a characteristic fingerprint of the functional groups present. For this compound, the spectrum would be dominated by several key absorptions:
O-H Stretch : A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in the carboxylic acid.
C=O Stretch : A sharp, intense peak corresponding to the carbonyl group of the carboxylic acid would appear between 1690 and 1760 cm⁻¹. youtube.com
C=C and C=N Stretches : A series of medium to sharp bands in the 1400-1650 cm⁻¹ region would correspond to the stretching vibrations within the aromatic isoquinoline ring.
C-F Stretch : A strong absorption band, typically in the 1000-1300 cm⁻¹ range, would indicate the presence of the carbon-fluorine bond.
Aromatic C-H Bending : Bands in the fingerprint region (below 900 cm⁻¹) would provide information about the substitution pattern on the aromatic rings.
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy serves as a powerful tool for obtaining a "molecular fingerprint" by probing the vibrational modes of a molecule. For this compound, the Raman spectrum would be expected to exhibit characteristic bands corresponding to its distinct functional groups and aromatic framework.
Key expected vibrational modes for this compound would include:
Carbonyl Stretching (C=O): In the solid state or as a dimer in non-polar solvents, carboxylic acids typically show a strong Raman band for the C=O stretch in the region of 1650-1680 cm⁻¹. ias.ac.in This lowering from the typical frequency is due to hydrogen bonding and polymerization. ias.ac.in In dilute solutions where the monomeric form is more prevalent, this band would be expected to shift to a higher frequency, around 1720 cm⁻¹. ias.ac.in
Aromatic Ring Vibrations: The isoquinoline ring system would produce a series of characteristic bands. These include C=C and C=N stretching vibrations, typically found in the 1400-1620 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, would also be present at lower frequencies.
C-F Stretching: A band corresponding to the C-F stretching vibration is anticipated, the position of which can be sensitive to the electronic environment.
Carboxylic Acid Group Vibrations: Other vibrations associated with the carboxylic acid group, such as O-H bending and C-O stretching, would also be observable, although they are sometimes weaker in Raman than in infrared spectroscopy.
The precise positions and intensities of these bands provide a detailed vibrational signature of the molecule. By analyzing the Raman spectrum, information on intermolecular interactions, such as the degree of hydrogen-bonding dimerization, can be inferred from shifts in the carbonyl frequency. ias.ac.inrsc.org
Table 1: Expected Raman Active Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| Carbonyl (C=O) Stretch (Dimer) | 1650 - 1680 | Strong intensity, indicative of hydrogen bonding. ias.ac.in |
| Carbonyl (C=O) Stretch (Monomer) | ~1720 | Higher frequency, observed in dilute solutions. ias.ac.in |
| Aromatic C=C/C=N Stretch | 1400 - 1620 | Multiple bands expected, characteristic of the isoquinoline ring. |
| C-F Stretch | 1000 - 1400 | Position can be influenced by the aromatic system. |
| O-H Bend | 1200 - 1440 | In-plane bending. |
| C-O Stretch | 1210 - 1320 | Associated with the carboxylic acid group. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be employed to accurately determine its molecular formula. acs.orgmdpi.com
The expected protonated molecule [M+H]⁺ would have a specific mass-to-charge ratio (m/z) that can be calculated from its elemental composition (C₁₀H₆FNO₂). In tandem mass spectrometry (MS/MS) experiments, this parent ion would be subjected to collision-induced dissociation to generate a characteristic fragmentation pattern.
Expected fragmentation pathways for this compound could include:
Decarboxylation: A primary and highly characteristic fragmentation for carboxylic acids is the loss of CO₂ (44 Da).
Loss of CO: Subsequent loss of carbon monoxide (28 Da) from the remaining fragment is also a common pathway.
Fission of the Isoquinoline Ring: Fragmentation of the aromatic ring system would lead to smaller, characteristic ions.
The analysis of these fragment ions provides valuable information for confirming the structure of the molecule. For fluorinated compounds, the presence of fluorine can influence the fragmentation pathways, and its isotopic signature is readily identifiable. nih.gov
Table 2: Predicted Mass Spectrometric Data for this compound
| Ion | Formula | Predicted m/z | Notes |
| [M+H]⁺ | C₁₀H₇FNO₂⁺ | Calculated from exact atomic masses | Confirms molecular weight. |
| [M-CO₂H]⁺ | C₉H₆FN⁺ | Loss of the carboxylic acid group. | A significant fragment ion. |
| [M-CO₂]⁺ | C₉H₆FN⁺ | Loss of carbon dioxide. | Common fragmentation for carboxylic acids. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.
For this compound, a single-crystal X-ray diffraction analysis would reveal:
Molecular Conformation: The planarity of the isoquinoline ring and the orientation of the carboxylic acid group relative to the ring.
Intermolecular Interactions: Carboxylic acids commonly form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact. X-ray crystallography would confirm the presence and geometry of such dimers.
While a specific crystal structure for this compound is not reported, studies on related isoquinoline and dihydroisoquinoline derivatives have been successfully analyzed by X-ray crystallography, revealing details about their conformations and supramolecular assemblies. rsc.orgresearchgate.net The data obtained from X-ray crystallography is unambiguous and serves as a benchmark for validating structures determined by other methods. nih.gov
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for studying chiral molecules. mdpi.com If this compound were to be resolved into its enantiomers, or if a chiral center were introduced, these methods would be essential for determining its absolute configuration and studying its conformational preferences in solution.
Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared light. ru.nl It provides stereochemical information about the vibrational transitions of the molecule. VCD is particularly advantageous due to its high spectral resolution and the relative ease of modeling the spectra, as it only involves the electronic ground state. ru.nl
For a chiral derivative of this compound, the experimental VCD spectrum would be compared with the theoretically calculated spectrum for a known enantiomer (e.g., the R- or S-configuration) using Density Functional Theory (DFT). mdpi.com A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov VCD is extremely sensitive to the molecule's conformation in solution, and factors like solvent and the formation of hydrogen-bonded dimers can significantly influence the spectrum. nih.gov
Microwave Rotational Resonance (MRR) Spectroscopy for Absolute Configuration Assignment
Microwave Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides exquisitely precise information about the moments of inertia of a molecule. libretexts.org From these, a detailed and accurate molecular structure can be determined. For chiral molecules, MRR is a powerful tool for the unambiguous assignment of absolute configuration.
The analysis of a chiral molecule by MRR typically involves the formation of a diastereomeric complex with a chiral "tag" molecule of known absolute configuration. These diastereomeric complexes have distinct rotational spectra that can be individually assigned. By comparing the experimental spectra to quantum chemical calculations for the different diastereomers, the absolute configuration of the target molecule can be definitively determined.
While MRR requires the sample to be in the gas phase, which can be a limitation for non-volatile compounds, it offers unparalleled precision in structural determination. libretexts.org Studies on aromatic carboxylic acids have demonstrated the successful application of microwave spectroscopy, combined with computational chemistry, to determine their planar structures and the coordinates of the carboxyl hydrogen atom. nih.gov For a chiral derivative of this compound, MRR would provide an independent and highly reliable method for absolute configuration assignment.
Computational and Theoretical Investigations of 5 Fluoroisoquinoline 3 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic structure, stability, and reactivity of molecules. For a molecule like 5-Fluoroisoquinoline-3-carboxylic acid, these methods provide invaluable insights at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of molecules, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For aromatic and heterocyclic compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have shown a high degree of agreement between predicted and experimental spectroscopic data.
In a typical DFT study on a molecule like this compound, the initial step would be to perform a full geometry optimization without any symmetry constraints. This process yields key structural parameters. While specific data for the target molecule is unavailable, a hypothetical data table based on typical findings for related structures is presented below to illustrate the expected outcomes.
Interactive Data Table: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-F | 1.35 | - | - |
| C=O | 1.22 | - | - |
| C-O | 1.35 | - | - |
| O-H | 0.97 | - | - |
| C-C (ring) | 1.39 - 1.42 | - | - |
| C-N (ring) | 1.33 - 1.38 | - | - |
| - | - | C-C-C (ring) | 118 - 122 |
| - | - | C-N-C (ring) | 117 - 120 |
| - | - | O=C-O | ~123 |
| - | - | - | C-C-C-O (carboxyl twist) |
Note: These values are illustrative and based on general data for similar compounds. Actual calculated values may differ.
HOMO-LUMO Orbital Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For quinoline (B57606) derivatives, the HOMO and LUMO are typically π-orbitals distributed over the aromatic system. The introduction of a fluorine atom and a carboxylic acid group would be expected to influence the energies and distributions of these orbitals. The fluorine atom, being highly electronegative, would likely lower the energy of the molecular orbitals, while the carboxylic acid group can act as both a π-acceptor and a σ-donor, further modifying the electronic landscape.
Interactive Data Table: Hypothetical FMO Properties of this compound (Illustrative)
| Parameter | Energy (eV) |
| EHOMO | -6.5 to -7.5 |
| ELUMO | -1.5 to -2.5 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
Note: These values are illustrative and based on general data for similar compounds. Actual calculated values may differ.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and delocalization of electron density within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energies. This analysis is particularly useful for understanding hyperconjugative and resonance effects.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a molecule with rotatable bonds, such as the carboxylic acid group in this compound, MD simulations can be used to explore its conformational landscape and assess the relative stability of different conformers.
By simulating the molecule's behavior in a solvent (often water or an organic solvent) at a given temperature and pressure, MD can provide insights into how intermolecular interactions, such as hydrogen bonding with the solvent, affect the molecule's preferred shape and dynamics. For carboxylic acids, there is often an equilibrium between different conformations of the -COOH group. MD simulations can help to quantify the energetic barriers between these conformations and their populations at thermal equilibrium. Studies on similar molecules, such as quinoline-3-carboxamides, have utilized MD simulations to understand protein-ligand stability and structural flexibility.
Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack.
For this compound, the MEP map would be expected to show negative potential around the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atoms of the carboxylic acid group, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the aromatic protons would likely exhibit positive potential, making them susceptible to nucleophilic attack or deprotonation.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the electronic properties of a molecule.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts can be particularly useful for structural assignment. The calculated chemical shifts are often scaled to improve agreement with experimental values.
IR Spectroscopy: Theoretical Infrared (IR) spectra can be calculated from the harmonic vibrational frequencies obtained from DFT calculations. The positions and intensities of the vibrational modes can be predicted and compared with experimental FTIR spectra to aid in the assignment of characteristic functional group vibrations. For this compound, characteristic bands for the O-H, C=O, C-F, and aromatic C-H and C=C stretching and bending vibrations would be of particular interest.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. For a molecule like this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the aromatic system. These predictions can provide insights into the electronic structure and chromophoric properties of the molecule.
Global Reactivity Descriptors Analysis
A thorough search of scientific literature and computational chemistry databases did not yield specific studies detailing the global reactivity descriptors for this compound. Consequently, detailed research findings and data tables for parameters such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω) for this specific compound are not available in published literature.
While computational methods like Density Functional Theory (DFT) are commonly used to calculate these descriptors for various molecules, the specific analysis for this compound appears to be absent from the accessible research. Such analyses involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to determine the electronic properties and reactivity of a compound. However, without a dedicated computational study, these values remain undetermined for this compound.
Applications of 5 Fluoroisoquinoline 3 Carboxylic Acid As a Chemical Building Block and Scaffold in Research
Role in Medicinal Chemistry and Drug Discovery Research
The 5-Fluoroisoquinoline-3-carboxylic acid scaffold has been the subject of considerable interest in medicinal chemistry due to its potential to serve as a foundation for the design of a wide array of therapeutic agents. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating their interaction with biological targets.
As a Scaffold for Novel Therapeutic Agents
The isoquinoline-3-carboxylic acid framework is recognized as a key pharmacophore in the design of novel anti-tumor agents. nih.gov The strategic use of this moiety, sometimes in multiple presentations within the same molecule, has been explored as a strategy to enhance anti-tumor activity. nih.gov This approach suggests that derivatives of this compound could also be promising candidates for the development of new therapeutic agents. The core structure allows for diverse chemical modifications, enabling the synthesis of libraries of compounds for screening against various diseases.
Development of Enzyme Inhibitors (e.g., 2-oxoglutarate-dependent oxygenases, mPGES-1, 5-LO, FLAP, ATPase)
The quinoline (B57606) and isoquinoline (B145761) carboxylic acid scaffolds have been investigated for their ability to inhibit a range of enzymes implicated in disease.
2-oxoglutarate-dependent oxygenases: These enzymes are therapeutic targets for conditions such as anemia and cancer. nih.govnih.gov Certain carboxy-hydroxyquinoline derivatives have been identified as broad-spectrum inhibitors of 2-oxoglutarate (2OG) dependent oxygenases. nih.govrsc.org These compounds act as 2OG competitors, highlighting the potential for appropriately substituted isoquinoline-3-carboxylic acids to exhibit similar inhibitory activity. nih.gov
mPGES-1, 5-LO, and FLAP: Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2, a mediator of inflammation and pain. nih.govrsc.org The 5-lipoxygenase (5-LO) pathway, which involves the 5-lipoxygenase-activating protein (FLAP), is responsible for the synthesis of leukotrienes, another class of inflammatory mediators. nih.govnih.gov While direct inhibition of these targets by this compound is not extensively documented, the broader class of quinoline derivatives has been explored for mPGES-1 and FLAP inhibition. researchgate.netuthsc.edu For instance, some FLAP inhibitors are based on a quinoline scaffold. nih.gov
Table 1: Examples of Enzyme Inhibition by Related Scaffolds
| Enzyme Target | Inhibitor Scaffold | Therapeutic Area |
|---|---|---|
| 2-Oxoglutarate Dependent Oxygenases | 5-Carboxy-8-hydroxyquinoline | Anemia, Cancer |
| mPGES-1 | Benzoxazole, Indole, Benzimidazole | Inflammation |
| FLAP | Indole and quinoline derivatives | Inflammation, Asthma |
Exploration in Antimicrobial Research
Derivatives of quinoline-3-carboxylic acid have demonstrated potential as antimicrobial agents. nih.govnih.govresearchgate.net Synthetic strategies have been developed to produce novel quinoline-3-carboxylic acids and related heterocyclic systems with the aim of evaluating their in vitro antimicrobial activity. nih.gov For example, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acids were synthesized and showed significant antibacterial and weak antifungal activities. nih.gov One of the most potent compounds in this series, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, exhibited notable in vitro antimicrobial activity against a panel of bacteria. nih.govresearchgate.net Furthermore, isoquinoline-3-carboxylic acid itself has demonstrated significant antibacterial activity against several plant bacteria. researchgate.net A new class of alkynyl isoquinolines has also shown strong bactericidal activity against a range of Gram-positive bacteria, including resistant strains. mdpi.com
Table 2: Antimicrobial Activity of a Representative Quinolone-3-Carboxylic Acid Derivative
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4.1 |
| Staphylococcus epidermidis | 3.1 |
| Micrococcus luteus | 3.1 |
| Bacillus cereus | 2.4 |
| Escherichia coli | 1 |
| Klebsiella pneumoniae | 1 |
| Candida albicans | 25 |
| Aspergillus niger | >100 |
Data for 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid nih.gov
Investigation in Antineoplastic and Antiproliferative Research
The fluoroquinolone scaffold, which is structurally related to this compound, has been a source of compounds with good antiproliferative activity. nih.gov Research has focused on synthesizing novel lipophilic fluoroquinolones and evaluating their selective antineoplastic properties against various cancer cell lines. nih.gov For instance, derivatives of 7-haloaniline-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have shown excellent antiproliferative activity. nih.gov Certain quinoline-related carboxylic acid derivatives have also been evaluated as potential antiproliferative agents, with some exhibiting IC50 values in the micromolar range against cell lines such as lung (A549), breast (MCF7, T47D), pancreatic (PANC1), and prostate (PC3) cancer. researchgate.net The isoquinoline-3-carboxylic acid moiety has been utilized as a pharmacophore in the design of novel anti-tumor drugs, with some compounds showing high therapeutic efficacy and low systemic toxicity in in vivo evaluations. nih.gov
Table 3: Antiproliferative Activity of Selected Fluoroquinolone Derivatives
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HT29 (colorectal) | 4b | 1.61 |
| HCT116 (colorectal) | 4b | 0.84 |
| SW620 (colorectal) | 4b | 9.19 |
| T47D (breast) | 4b | 14.91 |
Compound 4b is a reduced 3-chloro aniline (B41778) derivative of a fluoroquinolone scaffold. nih.gov
Design of Receptor Modulators (e.g., Cannabinoid Receptors)
The endocannabinoid system, which includes cannabinoid receptors CB1 and CB2, is involved in a wide range of physiological processes. nih.govbiorxiv.org The 4-quinolone-3-carboxamide scaffold has been identified as a source of potent and selective cannabinoid type-2 receptor (CB2R) ligands. nih.gov Modifications to this scaffold have been explored to improve physicochemical properties, such as aqueous solubility, while maintaining high receptor affinity. nih.gov This research suggests that the structurally similar this compound core could also serve as a template for the design of novel cannabinoid receptor modulators.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. mdpi.com This approach, along with virtual screening, can be used to identify novel compounds with the potential to interact with a specific biological target. nih.gov The quinoline and isoquinoline scaffolds are well-suited for such in silico studies. For example, a virtual fragment screening approach successfully identified a quinoline-5,8-dicarboxylic acid derivative as a selective inhibitor of the enzyme JMJD3. nih.gov The rigid nature of the this compound scaffold makes it an excellent candidate for pharmacophore modeling and virtual screening campaigns to discover new leads for various therapeutic targets. researchgate.net
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding mode and affinity of a small molecule ligand to the active site of a protein target. Derivatives of quinoline and isoquinoline carboxylic acids are frequently subjected to these in silico studies to forecast their potential as therapeutic agents. nih.govsemanticscholar.org
Research on related fluoroquinolone structures demonstrates their interaction with targets such as E. coli DNA Gyrase B and human topoisomerase IIα, which are crucial enzymes for DNA replication in bacteria and humans, respectively. nih.gov Molecular docking simulations for these compounds, often performed using software like AutoDock Vina, predict binding affinities and identify key interactions (e.g., hydrogen bonds) with amino acid residues in the enzyme's active site. nih.gov For instance, studies on various fluoroquinolone derivatives have reported binding affinities ranging from -6.1 to -7.2 kcal/mol against E. coli DNA gyrase B. nih.gov
Similarly, docking studies have been employed to investigate the potential of fluoroquinolone derivatives as inhibitors for viral proteins, such as the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle. nih.gov These computational analyses help in rationalizing the structure-activity relationship of synthesized compounds and prioritizing candidates for further experimental testing. researchgate.net The this compound scaffold is well-suited for such investigations, where the isoquinoline ring can engage in π-stacking interactions, the carboxylic acid can act as a hydrogen bond donor/acceptor, and the fluorine atom can modulate electronic properties and binding interactions.
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Docking Software |
|---|---|---|---|
| Fluoroquinoline Derivatives | E. coli DNA Gyrase B | -6.1 to -7.2 | AutoDock Vina |
| Fluoroquinolone Derivatives | Human Topoisomerase IIα | -6.8 to -7.4 | AutoDock Vina |
| Fluoroquinolone-based Compounds | SARS-CoV-2 Mpro | -5.9 to -7.9 | MOE 2015 |
| 1-ethyl-6-fluoro-4-oxo-7-piperazinyl-1,4-dihydroquinoline-3-carboxylic acid derivatives | Topoisomerase II DNA Gyrase (2XCT) | Not specified | Schrodinger Maestro |
Potential in Materials Science Research
The rigid and functionalizable nature of the this compound structure makes it an attractive building block for the synthesis of advanced functional materials.
The inherent photophysical properties of the isoquinoline ring system suggest its potential use in the development of fluorescent probes. The electronic properties of the scaffold can be fine-tuned by substituents, and the carboxylic acid group provides a convenient handle for conjugation to other molecules or for modulating solubility and sensing capabilities. Halogenation, such as the inclusion of a fluorine atom, is a known strategy to lower the pKa of related phenolic hydroxyl groups in fluorescent dyes, thereby reducing pH sensitivity in physiological applications. nih.gov
More significantly, quinoline and isoquinoline carboxylic acids are emerging as versatile linkers for the construction of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govamerigoscientific.com These materials are synthesized from organic "building blocks" (linkers) and metal ions or clusters (for MOFs) or through strong covalent bonds between organic monomers (for COFs). nih.govresearchgate.net
The combination of the nitrogen atom in the isoquinoline ring and the oxygen atoms of the carboxylate group allows for strong coordination with metal centers in MOFs. amerigoscientific.comscispace.com In COFs, the rigid structure of the isoquinoline linker contributes to the formation of a stable, porous, and crystalline framework. For example, COFs constructed using quinoline-linked carboxylic acids have demonstrated exceptional chemical stability and have been fabricated into nanofiltration membranes with high water permeance and the ability to tolerate extreme pH conditions (1 M HCl/NaOH). nih.govrepec.org The carboxylic acid functionality within the pores of these frameworks can enhance hydrophilicity and provide sites for further post-synthetic modification. nih.gov
| Material Type | Building Block Class | Key Features / Application |
|---|---|---|
| Covalent Organic Frameworks (COFs) | 4-carboxyl-quinoline | High chemical stability, used for nanofiltration membranes. nih.govrepec.org |
| Metal-Organic Frameworks (MOFs) | Isoquinoline derivatives | Porous materials for gas storage, catalysis, and drug delivery. amerigoscientific.com |
| Metal-Organic Frameworks (MOFs) | Biquinoline ligand (2,2′-bicinchoninic acid) | Catalysis of cyanosilylation and hydroboration of carbonyls. scispace.com |
| Fluorescent Probes | Coumarin derivatives (related heterocyclic scaffolds) | Halogenation can limit pH sensitivity in biological imaging. nih.gov |
Role in Catalysis Research
The this compound scaffold possesses functional groups that are relevant to catalysis research, particularly in the field of asymmetric synthesis. Chiral carboxylic acids are recognized as a privileged class of ligands and catalysts for producing enantiomerically enriched molecules. rsc.org
Derivatives of the closely related (S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid have been prepared and tested as chiral ligands in enantioselective catalytic reactions. researchgate.net Coordination compounds formed between these ligands and metal ions have been evaluated in reactions such as the nitroaldol (Henry) reaction and the Michael addition. researchgate.net
More broadly, carboxylic acids are employed as adaptive functional groups in modern catalytic methods like metallaphotoredox catalysis, where they can serve as versatile handles for diverse chemical transformations. princeton.edu Furthermore, chiral quinoline-2-carboxylic acid units have been incorporated into ligands for copper-catalyzed enantioselective synthesis of axially chiral BINOLs, demonstrating the utility of the quinoline-carboxylic acid motif in creating effective asymmetric catalysts. nih.gov The combination of the isoquinoline nitrogen and the carboxylic acid group in this compound provides two potential coordination sites for a metal center, making it a candidate for development as a chiral ligand in asymmetric catalysis, should it be resolved into its constituent enantiomers. snnu.edu.cnaiche.org
Structure Activity Relationship Sar Studies of 5 Fluoroisoquinoline 3 Carboxylic Acid Derivatives and Analogs
Influence of Fluorine Substitution on Biological Activity and Reactivity
The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The fluorine atom's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly alter a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. nih.gov
In the context of isoquinoline (B145761) and quinoline (B57606) derivatives, fluorine substitution has been shown to be a key determinant of biological activity. The position and number of fluorine atoms can drastically change a compound's efficacy. For example, in a study of STAT3 inhibitors, reducing the number of fluorine atoms on a pentafluorophenyl group or replacing it entirely led to a significant suppression of activity. researchgate.net
The placement of the fluorine atom on the quinoline or isoquinoline ring system is crucial. Studies on quinoline carboxylic acids have identified the benzo portion of the ring as a critical region where appropriate substitutions are required for potent activity. nih.gov For instance, the anticancer drug candidate Brequinar Sodium is a fluorinated quinoline carboxylic acid, underscoring the importance of this substituent. nih.gov The presence of fluorine can influence the electronic environment of the entire ring system, affecting how the molecule interacts with its biological target.
| Compound/Analog | Key Structural Feature | Observed Biological Effect | Reference |
|---|---|---|---|
| Brequinar Sodium | Fluorine at C6 and on C2-biphenyl group | Potent inhibition of dihydroorotate (B8406146) dehydrogenase. | nih.gov |
| Fluoroquinolone Analog | Fluorine at C8 position | Decreased antibacterial activity and increased cytotoxicity upon UVA irradiation compared to 8-H analog. | nih.gov |
| STAT3 Inhibitor Analogs | Reduction in number of fluorine atoms on an aromatic ring | Significant suppression of STAT3 DNA-binding activity. | researchgate.net |
Impact of Carboxylic Acid Group Modifications on Biological Interactions
The carboxylic acid group at the 3-position of the isoquinoline scaffold is a pivotal functional group for biological activity. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a negatively charged carboxylate ion at physiological pH, allows it to form crucial interactions such as hydrogen bonds and salt bridges with biological receptors. researchgate.net
SAR studies consistently demonstrate that the free carboxylic acid is essential for the activity of many quinoline and isoquinoline derivatives. Modification of this group, for instance through esterification, often leads to a dramatic or complete loss of biological activity. researchgate.net This was clearly shown in a study of quinazoline-based kinase inhibitors, where esterifying the terminal carboxylic acid group resulted in a five-fold drop in inhibitory activity. researchgate.net This finding underscores the critical role of the free carboxyl group in binding to the active site of the target enzyme, likely through interaction with key amino acid residues. researchgate.net
Similarly, in a comprehensive study of 69 quinoline-4-carboxylic acid analogs as inhibitors of dihydroorotate dehydrogenase, the C-4 position was found to have a strict requirement for the carboxylic acid or its corresponding salts to maintain inhibitory activity. nih.gov This suggests that the carboxylate is indispensable for anchoring the molecule within the enzyme's active site, a principle that is broadly applicable to the 5-Fluoroisoquinoline-3-carboxylic acid scaffold.
| Compound Type | Functional Group | Effect on Biological Activity | Reference |
|---|---|---|---|
| Quinazoline-based Kinase Inhibitor | Free Carboxylic Acid | Essential for activity; serves as key binding group. | researchgate.net |
| Esterified Quinazoline Derivative | Methyl or Ethyl Ester | Five-fold drop in inhibitory activity compared to the free acid. | researchgate.net |
| Pyrrolopyrimidine Analog | Esterified Carboxylic Acid | Complete loss of biological activity. | researchgate.net |
Positional Isomerism Effects on Activity Profiles
Positional isomerism, which concerns the different spatial arrangements of functional groups on a molecular scaffold, can have a profound effect on the biological activity of a compound. In the case of this compound, the specific locations of the fluorine atom (at C5) and the carboxylic acid group (at C3) are defining features. Shifting either of these groups to other positions on the isoquinoline ring would create a positional isomer with a potentially very different biological profile.
The relative positioning of functional groups can alter a molecule's shape, polarity, electronic distribution, and ability to interact with specific residues in a target's binding pocket. For example, studies on quinoline carboxylic acids have shown that isomers with the carboxylic acid at different positions (e.g., quinoline-2-carboxylic acid vs. quinoline-4-carboxylic acid) exhibit distinct biological activities. nih.gov The proximity of the carboxylic acid to the ring nitrogen is thought to be critical for the molecule's ability to chelate metal ions, which can be a key part of its mechanism of action. nih.gov
Furthermore, the location of the fluorine atom is also critical. Placing fluorine at different positions on the benzo portion of the quinoline ring can lead to significant differences in activity. nih.gov For instance, moving the fluorine from the C5 to the C8 position could alter the molecule's interaction with efflux pumps, change its metabolic fate, or introduce steric clashes within the receptor site, thereby modifying its activity profile. The different metabolic pathways of quinoline and its isomer isoquinoline, which lead to different levels of genotoxicity, serve as a fundamental example of how the arrangement of atoms within the core scaffold dictates biological outcomes. nih.gov
Conformational Analysis and its Correlation with Biological Outcomes
Conformational analysis involves the study of the different three-dimensional shapes a molecule can adopt due to the rotation of its single bonds. The specific conformation of a molecule is often crucial for its ability to bind effectively to a biological target. For a molecule to be biologically active, it must adopt a specific, low-energy conformation, often referred to as the "bioactive conformation," that is complementary to the shape of the receptor's binding site.
For derivatives of isoquinoline-3-carboxylic acid, a key conformational feature is the orientation of the carboxylic acid group relative to the planar isoquinoline ring. Studies on related structures, such as 1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid derivatives, have shown that hindered rotation around amide bonds can lead to the existence of multiple stable conformers (rotamers). researchgate.net
While the aromatic ring of this compound is rigid, the C3-carboxyl bond allows for rotational freedom. The preferred conformation can influence the molecule's ability to form intramolecular hydrogen bonds or to present its hydrogen-bonding and chelating groups in the optimal orientation for receptor binding. Computational studies are often employed to predict the energetically favorable conformations of such molecules and to understand how these conformations correlate with observed biological activity. Research on other classes of inhibitors has shown that more conformationally constrained or rigid compounds, which are locked into a bioactive conformation, are often more potent than more flexible analogs.
Chelation Properties and their Relevance to Biological Activity
The ability of a molecule to bind metal ions, known as chelation, is a significant factor in the biological activity of many compounds. The structure of this compound, with a nitrogen atom in the heterocyclic ring and a nearby carboxylic acid group, provides an ideal arrangement for acting as a bidentate ligand that can chelate metal ions.
The nitrogen atom at position 2 and the oxygen atom of the deprotonated carboxylate group at position 3 can coordinate with a central metal ion (such as Mg²⁺, Zn²⁺, or Fe²⁺), forming a stable five-membered ring complex. This chelating ability is speculated to be a potential molecular mechanism for the pharmacological activities of quinoline and isoquinoline derivatives. nih.gov Many enzymes, including polymerases and topoisomerases, are metalloenzymes that require metal ions for their catalytic function. By chelating these essential metal ions in the active site, isoquinoline-3-carboxylic acid derivatives could effectively inhibit enzyme function, leading to effects such as antibacterial or anticancer activity.
The fluorine atom at the 5-position can further influence these chelation properties. By altering the electron density of the isoquinoline ring system through its electron-withdrawing inductive effect, the fluorine atom can modulate the basicity of the ring nitrogen and the acidity of the carboxylic acid. This, in turn, affects the stability and formation constant of the metal-ligand complex, thereby fine-tuning the compound's biological activity.
Advanced Analytical Techniques for Research Monitoring and Quantification
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment of 5-Fluoroisoquinoline-3-carboxylic acid. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, intermediates, and potential impurities. In a typical quality control setting, a reversed-phase HPLC method would be developed. This involves a stationary phase, such as a C18 column, and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. chemrevlett.comnih.gov The acidic nature of the carboxylic acid group on the molecule means that pH control of the mobile phase is critical for achieving sharp, symmetrical peaks.
Reaction monitoring using HPLC involves taking aliquots from the reaction mixture at various time points. These samples are then analyzed to track the consumption of reactants and the formation of the product. This data is invaluable for determining reaction kinetics and identifying the optimal time to quench the reaction, thereby maximizing yield and minimizing impurity formation. nih.gov For instance, in the synthesis of a quinoline-3-carboxylic acid derivative, HPLC was used to monitor the enantiomeric purity by derivatizing the analyte to a diastereomer followed by RP-HPLC analysis. nih.gov
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | Time (min) | %B 0 | 10 20 | 90 25 | 90 26 | 10 30 | 10 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and convenient method for monitoring the progress of reactions in the synthesis of this compound. rjpbcs.comanalyticaltoxicology.com By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), chemists can quickly visualize the disappearance of starting materials and the appearance of the product. youtube.com The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (a solvent or mixture of solvents). rsc.org
The choice of the eluent system is critical and is optimized to achieve a good separation between the spots corresponding to the reactant, product, and any significant intermediates. Visualization is often achieved under UV light, where the aromatic nature of the isoquinoline (B145761) ring will cause the spots to appear. mdpi.comnih.gov By comparing the intensity of the product spot to the reactant spots over time, a qualitative assessment of the reaction's progression can be made. youtube.com This allows for timely decisions regarding the continuation or termination of the reaction.
Table 2: Example TLC System for Monitoring Synthesis of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 aluminum plates |
| Mobile Phase (Eluent) | Ethyl acetate/Hexane (B92381) with a small percentage of acetic acid (e.g., 7:3 v/v + 1% Acetic Acid) |
| Visualization | UV lamp (254 nm) |
| Expected Observation | Disappearance of starting material spot(s) and appearance of a new product spot with a different Rf value. |
Spectroscopic Methods in Real-Time Reaction Monitoring (e.g., Inline NMR)
Spectroscopic techniques offer the advantage of providing real-time, in-situ monitoring of chemical reactions without the need for sample extraction. mdpi.compolito.it Process Analytical Technology (PAT) often employs methods like Near-Infrared (NIR), Raman, and inline Nuclear Magnetic Resonance (NMR) spectroscopy to gain a deeper understanding of reaction kinetics and mechanisms. mdpi.comresearchgate.net These non-invasive methods can continuously measure the concentration of reactants, intermediates, and products directly within the reaction vessel.
For the synthesis of this compound, inline NMR could be particularly powerful. By flowing the reaction mixture through an NMR flow cell, spectra can be acquired continuously. The fluorine atom in the target molecule provides a unique spectroscopic handle (¹⁹F NMR) that can be used to monitor the reaction with high specificity, in addition to the standard ¹H NMR. This would allow for the unambiguous tracking of the formation of the fluorinated isoquinoline core. While the initial investment for such equipment is high, the detailed kinetic and mechanistic data obtained can significantly accelerate process development and optimization. researchgate.net
Table 3: Comparison of Spectroscopic Methods for Real-Time Monitoring
| Technique | Principle | Advantages for this compound Synthesis |
|---|---|---|
| Inline NMR | Nuclear magnetic resonance of nuclei in a flowing sample. | Provides detailed structural information. ¹⁹F NMR offers a specific probe for the target molecule. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on molecular vibrations. | Non-destructive and can be used with fiber optic probes directly in the reactor. Good for monitoring changes in functional groups. |
| Fluorescence Spectroscopy | Emission of light from a sample after absorbing photons. mdpi.com | Highly sensitive for fluorescent compounds. The isoquinoline ring system may exhibit fluorescence. mdpi.com |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Real-Time Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the real-time identification of reaction components, including transient intermediates. fossiliontech.comdurham.ac.uk In this technique, a dilute solution from the reaction is continuously introduced into the mass spectrometer. The ESI source generates gas-phase ions from the analytes in the solution with minimal fragmentation, allowing for the determination of their molecular weights. uvic.cabyu.edu
By coupling a sampling probe from the reaction vessel directly to an ESI-MS system, the mass-to-charge ratio of ions corresponding to reactants, intermediates, the final product, and byproducts can be monitored in real time. researchgate.netcopernicus.org For this compound, this would involve observing the ion corresponding to its molecular weight, as well as the ions of the starting materials. This technique is particularly valuable for elucidating reaction mechanisms by detecting short-lived intermediates that might not be observable by other methods. durham.ac.uk Recent studies have demonstrated the use of EESI-MS (Extractive Electrospray Ionization Mass Spectrometry) for the real-time identification of carboxylic acids in complex mixtures. nih.govnih.govresearchgate.net
Table 4: Expected Ions in Real-Time ESI-MS Monitoring of this compound Synthesis (Positive Ion Mode)
| Compound | Expected Ion [M+H]⁺ | Information Gained |
|---|---|---|
| Starting Material A | (Molecular Weight of A) + 1 | Consumption over time |
| Starting Material B | (Molecular Weight of B) + 1 | Consumption over time |
| Reaction Intermediate(s) | (Molecular Weight of Intermediate) + 1 | Identification and mechanistic insight |
| This compound | 192.04 | Formation and accumulation over time |
Future Research Directions and Prospects for 5 Fluoroisoquinoline 3 Carboxylic Acid
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 5-Fluoroisoquinoline-3-carboxylic acid and its analogs is poised to move beyond traditional multi-step methods, which often require harsh conditions and generate significant waste. Research is increasingly directed towards modern, sustainable strategies that offer higher efficiency, atom economy, and functional group tolerance.
Key future directions include:
Transition-Metal-Catalyzed C-H Activation: Methods utilizing catalysts like rhodium(III) and cobalt(III) are emerging as powerful tools for the direct and atom-economical construction of the isoquinoline (B145761) core. ijpsjournal.comacs.orgnih.gov These reactions can form the heterocyclic ring in a single step from simpler precursors, avoiding the need for pre-functionalized starting materials and reducing byproduct formation. organic-chemistry.org
Photocatalysis: Visible-light-induced reactions represent a green and mild approach for synthesizing complex heterocyclic structures. rsc.orgacs.org Future research will likely explore photocatalytic radical cyclizations to build the isoquinoline framework or to perform late-stage functionalization on the core structure under ambient temperature and pressure. nih.gov
Flow Chemistry: Continuous-flow reactors offer enhanced safety, scalability, and control over reaction parameters, particularly for handling hazardous reagents sometimes used in fluorination or cyclization reactions. cam.ac.ukdurham.ac.uk This technology enables the synthesis of intermediates that may be unstable in conventional batch processes, allowing for telescoped reaction sequences and minimizing manual handling. durham.ac.uk
Table 1: Comparison of Synthetic Methodologies for Isoquinoline Synthesis
| Methodology | Traditional (e.g., Bischler-Napieralski) | Modern (e.g., C-H Activation, Photocatalysis) |
| Efficiency | Often lower yields, multi-step processes. | Higher yields, often fewer steps (one-pot). organic-chemistry.org |
| Sustainability | Uses stoichiometric, often harsh reagents (e.g., POCl₃); higher waste. | Catalytic, milder conditions, better atom economy. ijpsjournal.com |
| Safety | May involve strongly acidic/dehydrating agents at high temperatures. | Ambient temperature/pressure, contained systems (flow chemistry). cam.ac.uk |
| Substrate Scope | Can be limited by functional group tolerance. | Generally broader tolerance for diverse functional groups. acs.org |
Expansion of Derivatization Strategies for Enhanced Bioactivity
Future work will focus on strategically modifying this compound to optimize its biological activity, selectivity, and pharmacokinetic properties. Derivatization can be targeted at two primary sites: the carboxylic acid group and the isoquinoline core.
Carboxylic Acid Bioisosteres: The carboxylic acid moiety, while often crucial for target binding, can lead to poor membrane permeability and metabolic instability. nih.gov Replacing it with bioisosteres—functional groups with similar physicochemical properties—is a key strategy. Research will explore the synthesis of derivatives where the acid is replaced by tetrazoles, sulfonamides, hydroxamic acids, or various oxadiazoles (B1248032) to improve drug-like properties while maintaining biological function. researchgate.netnih.govdrughunter.com
Late-Stage Functionalization of the Core: The isoquinoline ring itself provides numerous positions for modification. Future strategies will employ late-stage functionalization techniques, such as photocatalytic C-H hydroxyalkylation or metal-catalyzed cross-coupling, to introduce new substituents onto the synthesized core. nih.govrsc.org This approach allows for the rapid generation of a diverse library of analogs from a common intermediate, accelerating the exploration of structure-activity relationships (SAR). nih.gov
Table 2: Prominent Carboxylic Acid Bioisosteres for Future Derivatization
| Bioisostere | Approximate pKa | Key Characteristics | Potential Advantage |
| Carboxylic Acid | ~4.5 | Planar, H-bond donor/acceptor | Established pharmacophore |
| 5-Substituted Tetrazole | ~4.5 - 4.9 | Planar, anionic, metabolically stable. drughunter.com | Increased lipophilicity and resistance to glucuronidation. drughunter.comhyphadiscovery.com |
| Acyl Sulfonamide | ~3 - 5 | Tetrahedral, H-bond donor/acceptor | Can modulate acidity and binding interactions. |
| Hydroxamic Acid | ~9 | Planar, metal-chelating properties. nih.gov | Can introduce new binding modes (e.g., zinc chelation). nih.gov |
| 5-oxo-1,2,4-oxadiazole | ~5.5 - 6.5 | Planar, less acidic than tetrazole. drughunter.com | May improve oral drug absorption and permeability. drughunter.com |
Advanced Computational Approaches for Structure-Based Drug Design
Computational chemistry will be a cornerstone for guiding the efficient design of next-generation molecules derived from this compound. Future prospects lie in moving beyond simple docking to more dynamic and predictive modeling.
Prospects in this area include:
Enhanced Molecular Dynamics (MD) Simulations: Using MD simulations to understand how the compound and its derivatives interact with target proteins over time, revealing key binding conformations and the role of water molecules in the active site.
Free Energy Perturbation (FEP): Employing FEP and other rigorous free energy calculation methods to more accurately predict the binding affinity of proposed derivatives before their synthesis, thereby prioritizing the most promising candidates.
Machine Learning and AI: Leveraging artificial intelligence to build predictive Quantitative Structure-Activity Relationship (QSAR) models from experimental data, identifying subtle patterns that correlate molecular features with biological activity and guiding the design of new compounds with enhanced potency and selectivity.
Exploration of Undiscovered Biological Targets and Mechanisms of Action
While the isoquinoline scaffold is present in many bioactive compounds, the full therapeutic potential of this compound is yet to be unlocked. nih.gov Future research will focus on identifying novel biological targets and elucidating the mechanisms through which this compound and its derivatives exert their effects.
Promising research avenues are:
Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to assess the effects of compound libraries on cell morphology and function without a preconceived target, enabling the discovery of unexpected therapeutic activities.
Chemoproteomics: Employing activity-based protein profiling (ABPP) and other chemoproteomic techniques to identify the direct protein targets of bioactive derivatives in a complex biological system, providing unbiased insights into their mechanism of action.
Target Deconvolution: Following up on hits from phenotypic screens by using genetic (e.g., CRISPR screening) or proteomic approaches to pinpoint the specific molecular target responsible for the observed biological effect.
Integration into New Material Architectures
The distinct electronic and structural features of this compound make it an attractive building block for advanced functional materials.
Organic Electronics: Fluorinated heterocyclic compounds are known to have low-lying HOMO and LUMO energy levels, which facilitates electron injection and improves stability against oxidative degradation. rsc.org This makes the 5-Fluoroisoquinoline (B1369514) moiety a promising component for electron-transporting or emissive layers in Organic Light-Emitting Diodes (OLEDs). uniss.itnumberanalytics.com
Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for coordinating with metal ions to form crystalline, porous MOFs. rsc.org The fluorinated isoquinoline core would line the pores of the resulting framework, creating a unique chemical environment. Such MOFs could be explored for applications in gas separation, catalysis, or selective sensing, where the fluorine atoms can modulate surface properties and guest-host interactions.
Methodological Advancements in Characterization and Analysis
As more complex derivatives are synthesized and their applications explored, advanced analytical techniques will be required for their comprehensive characterization.
Future directions will leverage:
Advanced NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy will be a critical tool. rsc.org Advanced 2D NMR techniques like ¹H-¹⁹F HOESY and ¹³C-¹⁹F HSQC will be employed to unambiguously determine the structure and conformation of novel derivatives and to study their interactions with biological macromolecules. numberanalytics.comnih.gov These methods provide detailed information on through-space and through-bond correlations involving the fluorine atom. researchgate.net
Capillary Electrophoresis (CE): CE offers extremely high-resolution separation of charged species. analyticaltoxicology.com CE, particularly when coupled with mass spectrometry (CE-MS), will be a powerful future method for analyzing complex mixtures of this compound derivatives, studying their metabolism, and quantifying them in biological fluids with minimal sample volume. nih.govscispace.com
Chemosensor Development: The isoquinoline scaffold can be integrated into larger molecular systems designed for chemical sensing. mdpi.com Future research could involve conjugating the this compound moiety to a fluorescent reporter, creating a chemosensor where binding of a specific analyte (e.g., a metal ion) to the isoquinoline-acid portion modulates the fluorescent signal. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthesis routes for 5-Fluoroisoquinoline-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from fluorinated precursors. For example, ethyl 5-fluoroisoquinoline-3-carboxylate derivatives are synthesized via nucleophilic substitution or cyclization reactions, followed by hydrolysis to yield the carboxylic acid . Critical parameters include:
- Temperature : Maintaining 80–100°C during cyclization improves ring closure efficiency.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Hydrolysis : Alkaline conditions (e.g., NaOH/ethanol) are used to hydrolyze the ester to the carboxylic acid.
- Analytical Validation : Confirm purity and structure via /-NMR (e.g., fluorinated aromatic proton signals at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use -NMR to verify fluorine incorporation (e.g., chemical shifts around -110 to -120 ppm for aromatic fluorides) .
- Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS ensures purity (>98%) and detects byproducts .
- Elemental Analysis : Match calculated vs. observed C, H, N, and F percentages to confirm stoichiometry .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing and reactions to avoid inhalation .
- Storage : Keep in airtight containers at room temperature, away from moisture and light .
- Disposal : Follow institutional guidelines for hazardous waste, including neutralization before disposal .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatives?
- Methodological Answer : Microwave irradiation reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields (up to 20% increase) by enhancing thermal homogeneity. Key considerations:
- Power Settings : Optimize between 100–300 W to prevent decomposition .
- Solvent Compatibility : Use solvents with high dielectric constants (e.g., DMSO) to maximize microwave absorption .
- Scale-Up Challenges : Monitor pressure buildup in sealed vessels; consider continuous-flow systems for larger batches .
Q. How does fluorination at the 5-position influence the biological activity of isoquinoline-3-carboxylic acid derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Compare IC values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., kinase targets) .
- Use molecular docking to assess fluorine’s role in binding interactions (e.g., hydrogen bonding with active-site residues) .
- Metabolic Stability : Fluorine reduces metabolic oxidation, enhancing half-life in vitro (validate via hepatic microsome assays) .
Q. How should researchers address contradictory data in the biological activity profiles of this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Counterion Effects : Test free acid vs. salt forms (e.g., sodium or ethyl ester) to determine if solubility differences skew results .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
